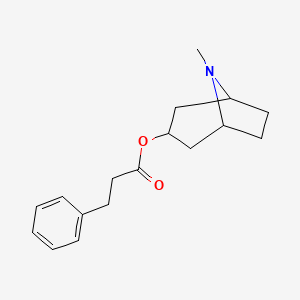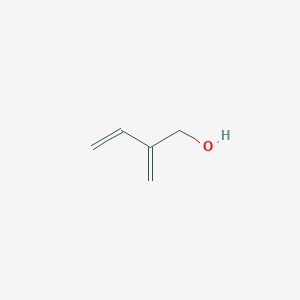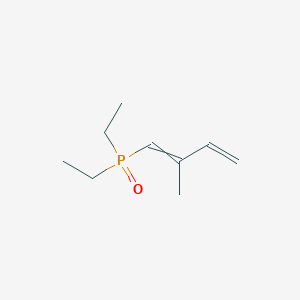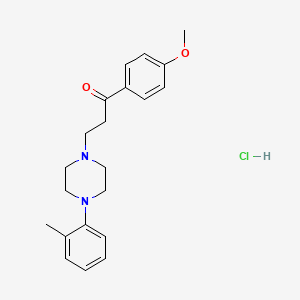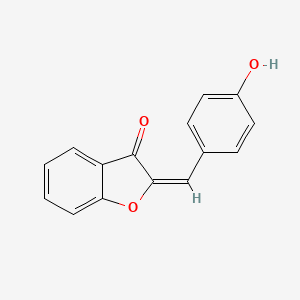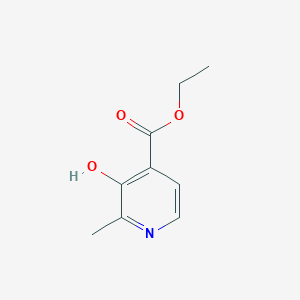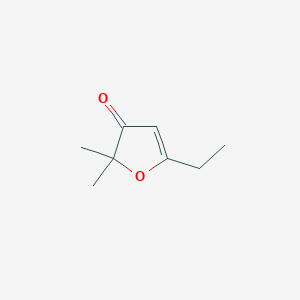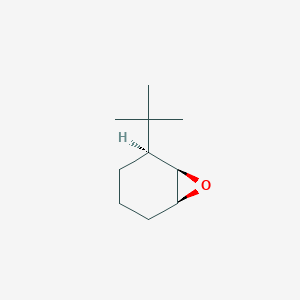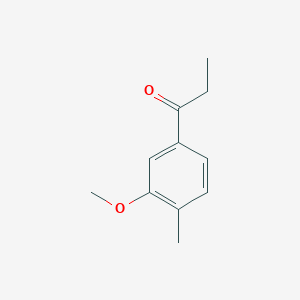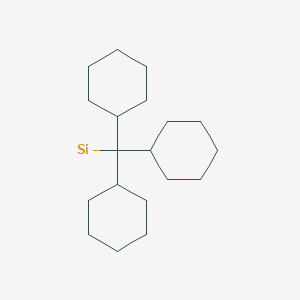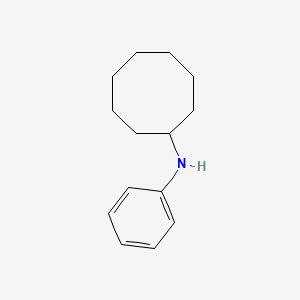
Cyclooctanamine, N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanamine, N-phenyl- is an organic compound with the molecular formula C14H21N It is a derivative of cyclooctanamine, where a phenyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctanamine, N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with aniline in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of Cyclooctanamine, N-phenyl- may involve large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctanamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenyl-cyclooctanone derivatives.
Reduction: Reduction reactions can convert it back to cyclooctanamine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-phenyl-cyclooctanone
Reduction: Cyclooctanamine
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Cyclooctanamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclooctanamine, N-phenyl- involves its interaction with specific molecular targets. The phenyl group enhances its ability to participate in aromatic interactions, while the cyclooctanamine moiety can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparación Con Compuestos Similares
Cyclooctanamine: The parent compound without the phenyl group.
N-phenyl-cyclohexylamine: A similar compound with a cyclohexyl instead of a cyclooctyl group.
N-phenyl-cyclopentylamine: Another analog with a cyclopentyl group.
Uniqueness: Cyclooctanamine, N-phenyl- is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
13310-25-3 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-phenylcyclooctanamine |
InChI |
InChI=1S/C14H21N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
Clave InChI |
YXFTVTWYESZNCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


